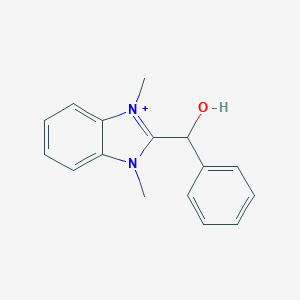![molecular formula C24H22ClN5O4 B252681 2-chloro-5-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)amino]benzoic acid](/img/structure/B252681.png)
2-chloro-5-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)amino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-5-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)amino]benzoic acid is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been found to exhibit potent anti-inflammatory and analgesic effects.
Mecanismo De Acción
The mechanism of action of 2-chloro-5-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)amino]benzoic acid involves inhibition of the cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a crucial role in the inflammatory response. By inhibiting COX enzymes, 2-chloro-5-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)amino]benzoic acid reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
2-chloro-5-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)amino]benzoic acid has been found to exhibit potent anti-inflammatory and analgesic effects in various animal models. It has also been shown to exhibit antioxidant properties, which may contribute to its anti-inflammatory effects. Additionally, 2-chloro-5-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)amino]benzoic acid has been found to exhibit low toxicity and good pharmacokinetic properties, making it a promising candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-chloro-5-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)amino]benzoic acid in lab experiments is its potent anti-inflammatory and analgesic effects, which make it a useful tool for studying the inflammatory response. However, one limitation of using this compound is its relatively complex synthesis method, which may limit its availability for some researchers.
Direcciones Futuras
There are several future directions for the study of 2-chloro-5-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)amino]benzoic acid. One direction is the development of more efficient synthesis methods to improve its availability for researchers. Another direction is the study of its potential therapeutic applications in various inflammatory conditions. Additionally, further studies are needed to elucidate its mechanism of action and to better understand its biochemical and physiological effects. Finally, the development of novel derivatives of 2-chloro-5-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)amino]benzoic acid may lead to the discovery of even more potent anti-inflammatory and analgesic compounds.
Métodos De Síntesis
The synthesis of 2-chloro-5-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)amino]benzoic acid involves several steps. The first step involves the synthesis of 3-methoxy-4-hydroxybenzaldehyde by reacting 3-methoxyphenol with chloroacetic acid and sodium hydroxide. The resulting product is then reacted with 4-methylbenzylamine to form 3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzaldehyde. This compound is then reacted with 2-chloro-5-aminobenzoic acid in the presence of a coupling agent to form the final product, 2-chloro-5-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)amino]benzoic acid.
Aplicaciones Científicas De Investigación
2-chloro-5-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)amino]benzoic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and other inflammatory disorders.
Propiedades
Nombre del producto |
2-chloro-5-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)amino]benzoic acid |
|---|---|
Fórmula molecular |
C24H22ClN5O4 |
Peso molecular |
479.9 g/mol |
Nombre IUPAC |
2-chloro-5-[[3-methoxy-4-[[1-(4-methylphenyl)tetrazol-5-yl]methoxy]phenyl]methylamino]benzoic acid |
InChI |
InChI=1S/C24H22ClN5O4/c1-15-3-7-18(8-4-15)30-23(27-28-29-30)14-34-21-10-5-16(11-22(21)33-2)13-26-17-6-9-20(25)19(12-17)24(31)32/h3-12,26H,13-14H2,1-2H3,(H,31,32) |
Clave InChI |
QRFQNHSLDDLCCG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)COC3=C(C=C(C=C3)CNC4=CC(=C(C=C4)Cl)C(=O)O)OC |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=NN=N2)COC3=C(C=C(C=C3)CNC4=CC(=C(C=C4)Cl)C(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-fluorophenoxy)ethanone](/img/structure/B252607.png)





![N-[3-(isonicotinoylamino)propyl]isonicotinamide](/img/structure/B252622.png)
![1-{2-[3-(Tert-butylamino)-2-hydroxypropoxy]phenyl}-3-phenylpropan-1-one](/img/structure/B252626.png)
![3-hydroxy-1-(4-morpholinylmethyl)-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252629.png)
![1-(2-chlorobenzyl)-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252630.png)
![N-{3-[(5-bromo-2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B252631.png)